molecular formula C11H19ClN2O B2607220 2-Aminoadamantane-2-carboxamide hydrochloride CAS No. 1909308-49-1

2-Aminoadamantane-2-carboxamide hydrochloride

Cat. No.: B2607220
CAS No.: 1909308-49-1
M. Wt: 230.74
InChI Key: BOOZLHVJDSKQER-UHFFFAOYSA-N
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Description

2-Aminoadamantane-2-carboxamide hydrochloride is an organic compound with the chemical formula C₁₁H₁₉ClN₂O. It is a derivative of adamantane, a polycyclic hydrocarbon known for its high symmetry and stability.

Properties

IUPAC Name

2-aminoadamantane-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O.ClH/c12-10(14)11(13)8-2-6-1-7(4-8)5-9(11)3-6;/h6-9H,1-5,13H2,(H2,12,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOZLHVJDSKQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(C(=O)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminoadamantane-2-carboxamide hydrochloride typically involves the reaction of 2-adamantanone with ammonia and cyanide under specific conditions. One method involves the use of a microwave-assisted reaction, where 2-adamantanone is reacted with ammonium carbonate and sodium cyanide in a mixture of ethanol and water. The reaction mixture is processed in a microwave unit, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Aminoadamantane-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Central Nervous System Modulation

One of the primary applications of 2-Aminoadamantane-2-carboxamide hydrochloride is its role as an allosteric modulator of metabotropic glutamate receptor 5 (mGluR5). This receptor is crucial in modulating glutamate neurotransmission, which is significant for treating central nervous system disorders such as anxiety, depression, and schizophrenia. Research indicates that compounds like this compound can enhance the therapeutic window of traditional CNS agents by providing a more targeted approach to treatment .

Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly against influenza viruses. Studies have shown that derivatives of adamantane can inhibit viral replication, making them potential candidates for antiviral drug development. The mechanism often involves interference with the viral membrane and disruption of the viral life cycle .

Synthetic Pathways

Various synthetic methods have been developed to produce this compound. A notable approach includes flow-based synthesis techniques that enhance yield and purity while minimizing waste . The compound's synthesis often involves the modification of existing adamantane structures, allowing for a range of derivatives with tailored biological activities.

Structural Characterization

Characterization techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed to confirm the identity and purity of synthesized compounds. These techniques provide insights into the compound's stability and reactivity, which are critical for its application in drug formulation .

Immunological Effects

Research has demonstrated that this compound can modulate immune responses, particularly affecting T lymphocyte proliferation. In vitro studies indicate that while it inhibits certain T cell populations, it spares others, suggesting a selective immunomodulatory effect that could be beneficial in autoimmune conditions .

Case Study: Antitumor Activity

In a specific case study involving cancer treatment, derivatives of adamantane were evaluated for their antitumor activity against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while exhibiting low toxicity to normal cells, highlighting their potential as chemotherapeutic agents.

Summary Table of Applications

Application AreaDescriptionReferences
CNS ModulationAllosteric modulation of mGluR5 receptors to treat CNS disorders
Antiviral ActivityInhibition of influenza virus replication
Immunological ModulationSelective inhibition of T lymphocyte proliferation
Antitumor ActivityInduction of apoptosis in cancer cells with minimal toxicity to normal cells

Mechanism of Action

The mechanism of action of 2-aminoadamantane-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the adamantane core with both amino and carboxamide functional groups. This combination imparts specific chemical and biological properties that are not present in other similar compounds .

Biological Activity

2-Aminoadamantane-2-carboxamide hydrochloride, a derivative of adamantane, has garnered interest in pharmacological research due to its potential antiviral and neuroprotective properties. This article delves into the biological activities associated with this compound, supported by diverse research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by its unique adamantane framework, which contributes to its biological activity. The molecular formula is C11H15ClN2OC_{11}H_{15}ClN_2O with a molecular weight of approximately 220.7 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Ion Channel Modulation : The compound exhibits inhibitory effects on the M2 ion channel of influenza A viruses, which is critical for viral replication. Research indicates that 2-aminoadamantane derivatives can effectively block this channel, providing a mechanism for antiviral activity against resistant strains .
  • NMDA Receptor Interaction : It has been shown to act as a ligand for NMDA receptors, which play a significant role in synaptic plasticity and memory function. This interaction suggests potential applications in neuroprotection and cognitive enhancement .

Antiviral Activity

Numerous studies have highlighted the antiviral properties of 2-aminoadamantane derivatives against influenza viruses:

  • Efficacy Against Resistant Strains : A study demonstrated that modifications to the adamantane structure could restore efficacy against amantadine-resistant influenza strains. For example, adding alkyl groups enhanced binding affinity and antiviral activity against H1N1 strains .

Neuroprotective Effects

Research indicates that 2-aminoadamantane derivatives can protect neuronal cells from apoptosis:

  • Mitoprotective Properties : These compounds prevent mitochondrial dysfunction by inhibiting the opening of the mitochondrial permeability transition pore, thereby safeguarding neuronal integrity under stress conditions .

Case Studies

  • Influenza A Resistance : In vitro studies showed that 2-aminoadamantane derivatives could inhibit M2 channels with varying effectiveness against different viral mutations. For instance, compounds with longer alkyl chains demonstrated enhanced activity against H1N1 strains resistant to traditional treatments .
  • Neuroprotection in Animal Models : In rodent models, administration of 2-aminoadamantane derivatives resulted in improved outcomes in neurodegenerative disease models, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Table 1: Antiviral Efficacy of 2-Aminoadamantane Derivatives

CompoundIC50 (μM)Viral StrainResistance Profile
2-Aminoadamantane16H3N2Wild type
2-Methyl-2-aminoadamantane<24H1N1 (2009)Amantadine-resistant
2-Ethyl-2-aminoadamantane12H1N1 (A/Calif/07/2009)Low resistance

Table 2: Neuroprotective Effects in Preclinical Studies

Study ReferenceModelOutcome
Research Study A (2023)Rodent modelReduced neuronal apoptosis
Research Study B (2024)Alzheimer's modelImproved cognitive function

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Aminoadamantane-2-carboxamide hydrochloride, and how can purity be optimized during synthesis?

  • Methodological Answer : Synthesis typically involves adamantane backbone functionalization. A common approach includes carboxamide formation via coupling reactions (e.g., using carbodiimide reagents) followed by hydrochloride salt precipitation. Purification via column chromatography (e.g., LiChrospher RP select B columns) is recommended for isolating intermediates . Recrystallization in anhydrous solvents (e.g., ethanol/water mixtures) improves purity, with HPLC validation (≥98% purity thresholds) to confirm structural integrity .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • HPLC : For assessing purity and detecting impurities using reversed-phase columns under isocratic conditions .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm adamantane backbone integrity and carboxamide functionalization .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and salt formation .
  • X-ray Diffraction (XRD) : For crystallographic confirmation of hydrochloride salt formation .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer : Store in airtight, light-resistant containers at ambient temperatures (20–25°C) with desiccants to prevent hygroscopic degradation . Avoid prolonged exposure to humidity, as hydrochloride salts are prone to deliquescence, which alters solubility and reactivity . Regular stability testing under accelerated conditions (40°C/75% RH for 1–3 months) is advised to predict shelf-life .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH conditions, and what experimental controls are necessary?

  • Methodological Answer : Stability studies should include:

  • pH Titration : Monitor degradation via HPLC in buffers (pH 1–12) at 37°C. Adamantane derivatives are generally stable in acidic conditions but may hydrolyze in alkaline media (>pH 9) due to carboxamide susceptibility .
  • Control Measures : Use inert atmospheres (N₂/Ar) during reactions to prevent oxidation. Include stability-indicating assays (e.g., forced degradation under UV light) to identify breakdown products .

Q. What strategies address contradictions in reported synthesis yields for adamantane-derived carboxamides?

  • Methodological Answer : Yield discrepancies often arise from:

  • Reagent Quality : Use ultra-dry solvents and fresh coupling agents (e.g., HATU vs. EDC) to improve reproducibility .
  • Reaction Monitoring : In-situ FTIR or TLC to track intermediate formation and optimize reaction times .
  • Byproduct Analysis : LC-MS to identify side products (e.g., unreacted adamantane precursors) and adjust stoichiometry .

Q. How can researchers evaluate the biological interactions of this compound in vitro?

  • Methodological Answer :

  • Solubility Screening : Pre-dissolve in DMSO (≤0.1% v/v) and dilute in PBS for cell-based assays. Confirm absence of precipitate via dynamic light scattering (DLS) .
  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H or ¹⁴C) to study affinity for adamantane-targeted receptors (e.g., NMDA or σ-1 receptors) .
  • Cytotoxicity Profiling : MTT assays in primary cell lines to establish IC₅₀ values, with positive/negative controls (e.g., amantadine derivatives) .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste under EPA/OSHA guidelines .
  • Combustion Hazards : Avoid open flames; use CO₂ fire extinguishers for chemical fires. Decomposition may release HCl fumes—ensure proper ventilation .

Data Contradiction Analysis

Q. How should researchers resolve conflicting storage recommendations (e.g., ambient vs. refrigerated) for adamantane hydrochloride derivatives?

  • Methodological Answer : Conduct accelerated stability studies comparing both conditions. Monitor via HPLC for degradation markers (e.g., free adamantane or carboxamide hydrolysis products). Published data supports ambient storage for short-term use (<6 months), but refrigeration (4°C) is preferable for multi-year stability, provided containers are moisture-proof .

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